N-(1-phenylethyl)Ethanethioamide
Description
Significance of the Thioamide Functional Group in Organic Chemistry
The thioamide functional group, characterized by the general structure R¹-C(=S)-NR²R³, is a versatile building block in organic synthesis and a key component in numerous biologically active molecules. nih.govwikipedia.org The replacement of the carbonyl oxygen of an amide with a sulfur atom leads to several important differences in reactivity and physical properties. The carbon-sulfur double bond in a thioamide is longer and weaker than the carbon-oxygen double bond in an amide. nih.govnih.gov This makes the thioamide group more reactive towards both nucleophiles and electrophiles. nih.govresearchgate.net
Thioamides are crucial intermediates in the synthesis of various sulfur-containing heterocycles. nih.gov They are typically prepared by the thionation of amides using reagents like phosphorus pentasulfide or Lawesson's reagent. wikipedia.orgnumberanalytics.comorganic-chemistry.org The latter is often preferred due to its milder reaction conditions and better solubility. wikipedia.orgorganic-chemistry.org The Willgerodt-Kindler reaction also provides a pathway to benzylthioamides. wikipedia.org
In medicinal chemistry, the thioamide group is recognized as a bioisostere of the amide bond. nih.govtandfonline.comresearchgate.net This means that substituting an amide with a thioamide in a biologically active molecule can often maintain or even enhance its pharmacological activity while potentially improving properties like metabolic stability and cell permeability. nih.govtandfonline.com This strategy has been employed in the development of various therapeutic agents. nih.govtandfonline.com
Overview of Chiral Amines and Their Derivatives in Research
Chiral amines and their derivatives are of paramount importance in the chemical and pharmaceutical industries. acs.orgnih.govresearchgate.net They are fundamental building blocks for the synthesis of a vast array of natural products, pharmaceuticals, and agrochemicals. nih.govresearchgate.net It is estimated that a significant percentage of small-molecule drugs contain a chiral amine fragment. researchgate.net
The enantioselective synthesis of chiral amines is a major focus of modern organic chemistry, with methods like asymmetric hydrogenation of imines and enamines being highly developed. acs.orgnih.gov These methods often rely on transition metal catalysts paired with chiral ligands to achieve high levels of stereocontrol. acs.orgnih.gov
Chiral amines and their derivatives, such as amides and thioamides, are also utilized as chiral auxiliaries, resolving agents, and chiral ligands in asymmetric synthesis. nih.govacs.orgresearchgate.net The stereogenic center in these molecules can influence the stereochemical outcome of a reaction, enabling the synthesis of enantiomerically pure products.
Structural Context of N-(1-phenylethyl)Ethanethioamide
This compound is a chiral thioamide that incorporates a 1-phenylethylamine (B125046) moiety. This structure combines the features of a thioamide functional group with a chiral side chain, making it a subject of interest for stereochemical studies and as a potential chiral building block. The synthesis of related N-(1-phenylethyl)thioamides has been documented, often involving the reaction of the corresponding chiral amine with a thiocarbonylating agent. A common synthetic route involves the initial formation of the corresponding amide, N-(1-phenylethyl)acetamide, which is then subjected to thionation using a reagent like Lawesson's reagent. mdpi.compreprints.org
Stereochemical Considerations and the Chiral Center
The key stereochemical feature of this compound is the chiral center located at the α-carbon of the phenylethyl group. This carbon is bonded to four different substituents: a phenyl group, a methyl group, a hydrogen atom, and the nitrogen atom of the ethanethioamide group. This arrangement results in the existence of two enantiomers: (R)-N-(1-phenylethyl)ethanethioamide and (S)-N-(1-phenylethyl)ethanethioamide.
The stereochemistry of the N,N-bis(1-phenylethyl)thioacetamide has been investigated using NMR spectroscopy and computational methods. rsc.org These studies reveal the presence of different rotational isomers (rotamers) due to restricted rotation around the C-N bond of the thioamide, a characteristic feature of this functional group. wikipedia.orgrsc.org The energy barriers for these rotations can be determined through dynamic NMR experiments. rsc.org The presence of the chiral center influences the relative stability and interconversion rates of these rotamers. rsc.org
Current Research Landscape and Foundational Studies for this compound
While specific research dedicated solely to this compound is not extensively documented in publicly available literature, foundational studies on related structures provide a strong basis for understanding its properties and potential applications. Research on chiral thioamides, particularly those derived from readily available chiral amines like 1-phenylethylamine, is an active area. For instance, the synthesis and characterization of (R)-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamide, a related chiral thioamide, has been reported. mdpi.compreprints.orgpreprints.orgnih.govmdpi.com This compound was synthesized from (R)-(+)-α-methylbenzylamine and investigated as a potential chiral solvating agent for NMR spectroscopy. mdpi.compreprints.orgpreprints.org The synthesis involved the thionation of the corresponding amide with Lawesson's reagent, a method directly applicable to the preparation of this compound. mdpi.compreprints.org
Spectroscopic studies, including ¹H and ¹³C NMR, are crucial for the characterization of these molecules. mdpi.compreprints.orgrsc.orgpreprints.org The chemical shifts observed in the NMR spectra provide valuable information about the electronic environment of the atoms and the stereochemistry of the molecule. mdpi.compreprints.orgrsc.orgpreprints.org For example, the ¹³C NMR chemical shift of the thiocarbonyl carbon is significantly downfield compared to the carbonyl carbon of the corresponding amide. nih.govmdpi.compreprints.org
Structure
3D Structure
Properties
CAS No. |
64551-88-8 |
|---|---|
Molecular Formula |
C10H13NS |
Molecular Weight |
179.28 g/mol |
IUPAC Name |
N-(1-phenylethyl)ethanethioamide |
InChI |
InChI=1S/C10H13NS/c1-8(11-9(2)12)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,11,12) |
InChI Key |
VBKCRGYJCBGCIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=S)C |
Origin of Product |
United States |
Synthetic Methodologies for N 1 Phenylethyl Ethanethioamide and Analogues
Classical Approaches to Thioamide Synthesis
Traditional methods for thioamide synthesis have been the bedrock of organosulfur chemistry for many years. These techniques, while sometimes requiring harsh conditions, remain valuable for their simplicity and the use of readily available reagents.
Thionation of Amides, Including Use of Lawesson's Reagent
One of the most common methods for synthesizing thioamides is the thionation of the corresponding amide. This involves the direct conversion of the carbonyl group (C=O) of an amide into a thiocarbonyl group (C=S).
Lawesson's Reagent: A cornerstone of this approach is the use of Lawesson's reagent (LR), 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide. enamine.net This reagent is known for its mild and convenient thionation of amides, ketones, and esters, often providing good yields of the corresponding thio-compounds. organic-chemistry.org The reaction mechanism involves an equilibrium between Lawesson's reagent and a more reactive dithiophosphine ylide in solution. nih.gov This ylide reacts with the carbonyl group to form a thiaoxaphosphetane intermediate, which then undergoes a cycloreversion, driven by the formation of a stable P=O bond, to yield the thioamide. organic-chemistry.orgnih.gov Reactions with amides are generally faster than with esters. organic-chemistry.org
Phosphorus Pentasulfide (P₄S₁₀): Another classical thionating agent is phosphorus pentasulfide (P₄S₁₀). nih.gov While effective, reactions with P₄S₁₀ often necessitate higher temperatures and a larger excess of the reagent compared to Lawesson's reagent. organic-chemistry.org To improve the efficacy and simplify the workup of P₄S₁₀ reactions, solid-supported versions have been developed. For instance, P₄S₁₀ supported on alumina (B75360) (Al₂O₃) has been shown to be an effective thionating agent for amides, with reactions typically performed in anhydrous dioxane at reflux. benthamdirect.comresearchgate.net This method offers yields comparable or even superior to those obtained with Lawesson's reagent and has the advantage of using less expensive reagents and a simpler purification process. benthamdirect.comresearchgate.net
Table 1: Comparison of Thionating Agents
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Lawesson's Reagent | Toluene, reflux | Mild, good yields for various carbonyls organic-chemistry.org | Can require chromatographic purification |
| P₄S₁₀ | High temperature, excess reagent | Inexpensive | Harsh conditions, by-product removal can be difficult |
| P₄S₁₀/Al₂O₃ | Dioxane, reflux | Inexpensive, simple hydrolytic workup benthamdirect.comresearchgate.net | Solid support may complicate some reactions |
Synthesis via Nitriles and Hydrogen Sulfide (B99878) (Thio-Ritter-Type Reactions)
The Ritter reaction is a well-established method for synthesizing N-alkyl amides from nitriles and an electrophilic alkylating agent in the presence of a strong acid. wikipedia.orgorganic-chemistry.org A variation of this reaction, often termed a thio-Ritter-type reaction, can be employed to produce thioamides.
This approach involves the reaction of a nitrile with a source of sulfur, typically hydrogen sulfide (H₂S) or its salts, to form the thioamide. For instance, benzonitrile (B105546) derivatives can be converted to their corresponding benzothioamides using H₂S-based salts in supercritical CO₂. researchgate.net Another method involves the reaction of aryl nitriles with sodium sulfide (Na₂S·9H₂O) at room temperature, catalyzed by an ionic liquid, to afford thioamides. researchgate.net These methods provide a direct route to thioamides from readily available nitriles.
A key step in the Ritter reaction is the formation of a stable carbenium ion, which then adds to the nitrogen atom of the nitrile to form a nitrilium ion intermediate. organic-chemistry.org Subsequent hydrolysis yields the amide. In the thio-Ritter variant, the nitrilium ion reacts with a sulfur nucleophile. This methodology can be extended to the intramolecular C-H amination of unactivated sp³ carbons in a Ritter-type fashion, proceeding under mild conditions with acetonitrile (B52724) serving as the nitrogen source. nih.gov
Modern Catalytic and Stereoselective Synthesis
Recent advancements in organic synthesis have led to the development of more sophisticated and efficient methods for preparing thioamides. These modern techniques often employ catalysis to achieve high selectivity and functional group tolerance under milder conditions.
Copper-Catalyzed C-H Activation Strategies
Copper catalysis has emerged as a powerful tool for C-N bond formation, including the synthesis of amides and thioamides through C-H activation. beilstein-journals.org This strategy allows for the direct functionalization of C-H bonds, offering a more atom- and step-economical approach compared to traditional methods that require pre-functionalized substrates. beilstein-journals.org
One notable copper-catalyzed method involves the thioacylation of amines via the C-H activation of 1,2,3-thiadiazoles. rsc.orgrsc.org This reaction is believed to proceed through the slow release of highly reactive thioketene (B13734457) intermediates, which are then trapped by amines to form thioamides. rsc.orgrsc.org The copper catalyst plays a crucial role in controlling the release of the thioketene, preventing its rapid dimerization and promoting the desired thioamidation. rsc.org Mechanistic studies suggest that the active catalyst is a Cu(I) species, and the rate-determining step is the C-H activation of the 1,2,3-thiadiazole. rsc.orgrsc.org This method demonstrates broad substrate scope for both the thiadiazole and the amine components. rsc.org
Multi-Component Reactions Involving Alkynes, Elemental Sulfur, and Amines
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer an efficient and atom-economical pathway to complex molecules. chemistryforsustainability.org Several MCRs have been developed for the synthesis of thioamides, often utilizing elemental sulfur as the sulfur source. chemistryforsustainability.org
A general and straightforward three-component synthesis of thioamides involves the reaction of alkynes, elemental sulfur, and aliphatic amines. organic-chemistry.orgnih.gov This method is operationally simple, uses inexpensive starting materials, and tolerates a wide range of functional groups. organic-chemistry.org The reaction can often be performed at moderate temperatures without the need for a catalyst. organic-chemistry.org The proposed mechanism involves the nucleophilic attack of the amine on elemental sulfur to form polysulfides, which then react with the alkyne to generate the thioamide. organic-chemistry.org
Table 2: Example of a Three-Component Thioamide Synthesis
| Alkyne | Amine | Sulfur Source | Product |
| Phenylacetylene | 1-Phenylethylamine (B125046) | Elemental Sulfur | N-(1-phenylethyl)-2-phenylethanethioamide |
Dynamic Kinetic Resolution for Chiral Thioamides
The synthesis of enantiomerically pure compounds is a significant goal in modern organic chemistry. Dynamic kinetic resolution (DKR) is a powerful strategy for obtaining chiral compounds from a racemic mixture with a theoretical yield of up to 100%. mdpi.com This process combines the kinetic resolution of a racemate with the in-situ racemization of the slower-reacting enantiomer. mdpi.com
DKR has been successfully applied to the synthesis of chiral thioamides. For example, thioamide-modified 1-methyl-histidine methyl esters have been used as catalysts for the kinetic resolution of racemic secondary alcohols. nih.gov Furthermore, organocatalysis-based DKR, employing chiral bifunctional (thio)urea and squaramide catalysts, has proven effective for constructing a variety of chiral compounds. mdpi.comnih.gov These catalysts operate through hydrogen-bonding interactions with the substrates. mdpi.comnih.gov
In the context of N-(1-phenylethyl)ethanethioamide, which is a chiral molecule, DKR presents a promising route for the stereoselective synthesis of either the (R)- or (S)-enantiomer. This would involve the use of a chiral catalyst to selectively react with one enantiomer of a racemic starting material, while the other enantiomer is continuously racemized.
Asymmetric Synthesis Utilizing Chiral Lithium Amides
The direct asymmetric synthesis of this compound using chiral lithium amides is a nuanced area of research. While general principles of asymmetric synthesis using chiral lithium amides are well-established, specific application to this target molecule is not extensively documented in publicly available literature. Chiral lithium amides are powerful reagents for inducing asymmetry in chemical transformations, often by acting as chiral bases in deprotonation reactions or as chiral nucleophiles. rsc.orgnih.govnih.gov
In the context of synthesizing chiral thioamides, one potential strategy involves the diastereoselective reaction of a chiral amine, such as (R)- or (S)-1-phenylethylamine, which serves as a chiral auxiliary. nih.gov The inherent chirality of the amine can direct the stereochemical outcome of subsequent reactions.
Another approach could involve the enantioselective deprotonation of a prochiral precursor with a chiral lithium amide, followed by a thionation step. For instance, a chiral lithium amide could selectively remove a proton from a suitable substrate, creating a chiral enolate that could then be reacted with a sulfur-donating reagent to form the desired thioamide. The effectiveness of such a process would depend on the ability of the chiral lithium amide to differentiate between enantiotopic protons. rsc.orgnih.gov The structures of commonly used chiral lithium amides are often derived from readily available chiral amines, including those based on 1-phenylethylamine itself. nih.gov
While a direct, detailed protocol for the asymmetric synthesis of this compound using chiral lithium amides is not readily found, the foundational principles of their use in asymmetric synthesis suggest it as a viable, albeit underexplored, route. Further research would be needed to establish optimal conditions and the degree of stereocontrol achievable for this specific transformation.
Mechanistic Investigations of Thioamide Forming Reactions
The formation of the thioamide bond is a fundamental transformation in organic chemistry, and its mechanism has been the subject of various investigations, including computational studies. nih.govresearchgate.netresearchgate.net Thioamides are isosteres of amides where a sulfur atom replaces the oxygen atom of the carbonyl group. This substitution leads to distinct electronic and reactivity properties. nih.gov
One of the most common methods for thioamide synthesis is the thionation of a corresponding amide, often using reagents like Lawesson's reagent or phosphorus pentasulfide. The mechanism of this reaction generally involves the formation of a dioxadithiadiphosphetane disulfide, which then reacts with the amide.
Another significant route to thioamides is the Willgerodt-Kindler reaction, a one-pot multicomponent reaction typically involving an aldehyde or ketone, an amine, and elemental sulfur. researchgate.net A plausible mechanism for the Willgerodt-Kindler reaction involves the initial formation of an enamine from the aldehyde and amine, which then reacts with elemental sulfur. This is followed by a series of rearrangements and oxidations to yield the thioamide. researchgate.net
Computational studies, such as those using density functional theory (DFT), have been employed to elucidate the intricate pathways of thioamide formation. These studies help in understanding the energetics of different proposed mechanisms and identifying key intermediates and transition states. rsc.orgnih.gov For example, DFT calculations have been used to compare different potential routes for the formation of thioamides in the gas phase of the interstellar medium, highlighting the favorability of certain pathways based on their energy barriers. nih.gov
Mechanistic understanding extends to biosynthetic pathways as well. In nature, thioamide formation can involve complex enzymatic machinery. For instance, in the biosynthesis of some natural products, a YcaO-TfuA protein system is proposed to be involved in the thioamidation reaction, requiring an external source of a sulfide equivalent. nih.gov Studies on the biosynthesis of thioglycine, a post-translational modification in methyl-coenzyme M reductase, also provide insights into biological thioamide formation. nih.gov
Optimization of Synthetic Pathways and Reaction Parameters
For the widely used Willgerodt-Kindler reaction, optimization efforts have explored catalyst- and solvent-free conditions. researchgate.net For example, performing the reaction at elevated temperatures (e.g., 100 °C) without a catalyst or solvent has been shown to be effective for the synthesis of various aryl thioamides. researchgate.net Microwave-assisted organic synthesis has also been applied to the Kindler reaction, significantly reducing reaction times from hours to minutes. organic-chemistry.org
In the thionation of amides, while traditional reagents like Lawesson's reagent are effective, they can have drawbacks such as the need for harsh reaction conditions and the generation of unpleasant byproducts. Consequently, the development of alternative, milder thiating reagents is an active area of research. nih.gov
The choice of solvent can also play a critical role. The use of greener solvents or even water as a reaction medium is a key aspect of modern synthetic optimization. organic-chemistry.orgnih.gov For instance, water-mediated synthesis of thioamides from aldehydes and N-substituted formamides using sodium sulfide as the sulfur source has been reported as a practical and efficient method. organic-chemistry.org
Furthermore, the optimization of reaction parameters extends to controlling selectivity. In the synthesis of thioamide-containing peptides, for example, the use of a copper(II) chloride catalyst was found to be essential for preventing racemization by forming a chelate complex that fixes the stereochemistry of the substrate. nih.govmdpi.com
The table below summarizes various optimized conditions for thioamide synthesis from different starting materials.
| Starting Material(s) | Reagents/Catalyst | Solvent | Temperature | Key Feature | Yield |
| Aryl Aldehydes, Amines, Sulfur | None | None | 100 °C | Catalyst- and solvent-free Willgerodt-Kindler reaction | Good |
| Aldehydes, Amines, Sulfur | None | 1-Methyl-2-pyrrolidone (NMP) | 110-180 °C | Microwave-enhanced Kindler reaction | Good |
| Aldehydes, N-substituted formamides | Sodium sulfide | Water | Not specified | Green and efficient method | Not specified |
| Amino aldehydes, Amino acids | S₈, Sodium sulfide, CuCl₂ | Not specified | Not specified | Prevention of racemization in peptide synthesis | High enantiomeric purity |
| Aryl methyl ketones, Amines | Iodine | DMSO | 120 °C | Direct synthesis of α-keto thioamides | Good |
| Arylacetic/Cinnamic acids, Amines, Sulfur | None | None | Not specified | Catalyst- and oxidant-free decarboxylative thioamidation | Good |
This interactive table allows for the comparison of different optimized synthetic pathways for thioamides.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of N-(1-phenylethyl)ethanethioamide in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, detailed information about the chemical environment and connectivity of atoms can be obtained.
¹H NMR Spectroscopic Analysis
The ¹H NMR spectrum of this compound provides a detailed fingerprint of the proton environments within the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃) at 500 MHz, the following characteristic signals are observed. rsc.org A broad singlet at approximately 7.62 ppm is attributed to the N-H proton of the thioamide group. rsc.org The aromatic protons of the phenyl ring appear as a multiplet in the region of 7.28-7.36 ppm, integrating to five protons. rsc.org The methine proton (CH) of the phenylethyl group resonates as a multiplet around 5.71 ppm. rsc.org The three protons of the methyl group (CH₃) attached to the thioamide moiety appear as a singlet at 2.50 ppm. rsc.org Finally, the methyl protons (CH₃) of the phenylethyl group are observed as a doublet at 1.60 ppm with a coupling constant (J) of 6.9 Hz, due to coupling with the adjacent methine proton. rsc.org
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.62 | br. s | 1H | - | NH |
| 7.36-7.31 | m | 4H | - | Ar-H |
| 7.28 | m | 1H | - | Ar-H |
| 5.71 | m | 1H | - | CH |
| 2.50 | s | 3H | - | C(=S)CH₃ |
| 1.60 | d | 3H | 6.9 | CHCH₃ |
| Data sourced from a 500 MHz spectrometer. rsc.org |
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of this compound. In a 126 MHz spectrum in CDCl₃, the thiocarbonyl carbon (C=S) gives a characteristic downfield signal at approximately 199.58 ppm. rsc.org The quaternary carbon of the phenyl ring attached to the ethyl group appears at 141.24 ppm. rsc.org The aromatic carbons resonate in the typical range of 126.65 to 128.86 ppm. rsc.org The methine carbon (CH) of the phenylethyl group is found at 54.89 ppm. rsc.org The carbon of the methyl group attached to the thiocarbonyl (C(=S)CH₃) appears at 34.45 ppm, while the methyl carbon of the phenylethyl group (CHCH₃) resonates at 20.03 ppm. rsc.org
Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| 199.58 | C=S |
| 141.24 | Ar-C (quaternary) |
| 128.86 | Ar-CH |
| 127.92 | Ar-CH |
| 126.65 | Ar-CH |
| 54.89 | CH |
| 34.45 | C(=S)CH₃ |
| 20.03 | CHCH₃ |
| Data sourced from a 126 MHz spectrometer. rsc.org |
Advanced 2D NMR Techniques for Structural Confirmation
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. A 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) study can provide information about the spatial proximity of protons, which is crucial for determining the stereochemistry and conformational preferences of the molecule. rsc.org For instance, NOESY can help in identifying the rotamers present in solution and studying the dynamics of their interconversion. rsc.org These techniques are instrumental in confirming the positional assignments of the carbon and hydrogen atoms within the this compound structure. mdpi.compreprints.org
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise mass and elemental composition of a molecule. For this compound, HRMS provides an accurate mass measurement, which helps in confirming its molecular formula. For a related compound, (R)-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamide, HRMS confirmed the molecular formula as C₁₅H₁₃N₃O₄S by observing the sodium salt at m/z 354.0520. mdpi.comnih.gov This level of precision is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound. The C=S stretching vibration is a key diagnostic peak for thioamides. Unlike the strong C=O stretching band in amides, the C=S stretch is typically weaker and appears in the fingerprint region of the IR spectrum, generally between 1200 and 1100 cm⁻¹. mdpi.comnih.gov The N-H stretching vibration is also a characteristic feature, usually appearing as a broad band in the region of 3100-3500 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. mdpi.com For instance, in a similar molecule, intense bands at 2852 and 2926 cm⁻¹ are assigned to the symmetric and asymmetric stretching vibrations of CH₂ groups, respectively. mdpi.com
Chiral Recognition and Enantiomeric Purity Assessment
Chiral recognition via NMR spectroscopy relies on the formation of transient diastereomeric complexes between a chiral analyte and a chiral solvating agent. These diastereomeric complexes exhibit distinct NMR spectra, allowing for the differentiation and quantification of the individual enantiomers of the analyte. digitellinc.com The resolution of enantiomeric signals is a challenging task, and methods like HPLC can be dependent on the specific instrument and method, making results difficult to reproduce. digitellinc.com NMR-based methods using CSAs have gained popularity as a robust alternative. digitellinc.com
Chiral solvating agents are molecules designed to interact with chiral analytes through non-covalent interactions, such as hydrogen bonding, π-π stacking, and dipole-dipole interactions. nih.gov This interaction leads to the in-situ formation of diastereomeric complexes in the NMR tube, which results in separate NMR signals for the enantiomers of the analyte. The difference in chemical shifts (ΔΔδ) between the signals of the two enantiomers is a measure of the enantiodiscrimination efficiency of the CSA. nih.gov
While the amide functional group is a common core for many CSAs, the thioamide group has also been explored. digitellinc.com A notable example is the thioamide derivative of Kagan's amide, (R)-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamide, which has been synthesized and evaluated as a potential CSA. nih.govnih.gov This thioamide CSA was prepared from its amide analogue using Lawesson's reagent. nih.gov
The study of thioamide-based CSAs provides insight into the interactions that would govern the chiral recognition of a thioamide analyte like this compound. For instance, the thioamide variant of Kagan's amide was tested against a variety of analytes, including amides derived from racemic α-methylbenzylamine. digitellinc.com The degree of spectral resolution of the enantiomers was found to be significantly influenced by the acyl group of the analyte amide. digitellinc.com
In a hypothetical analysis of racemic this compound using a suitable CSA, one would expect to observe splitting of specific proton or carbon signals in the NMR spectrum. The protons closest to the chiral center, such as the methine proton (CH) and the methyl protons (CH₃) of the 1-phenylethyl group, would be the most likely to exhibit chemical shift non-equivalence.
The table below illustrates the expected ¹H and ¹³C NMR chemical shift data for the individual enantiomers of this compound when complexed with a chiral solvating agent. The "R" and "S" designations refer to the two enantiomers, and the ΔΔδ value represents the difference in their chemical shifts, indicating the degree of chiral recognition.
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for Enantiomers of this compound in the Presence of a Chiral Solvating Agent.
| Proton/Carbon | Enantiomer R (ppm) | Enantiomer S (ppm) | ΔΔδ (ppm) |
| ¹H NMR | |||
| Methine (CH) | 5.95 | 5.92 | 0.03 |
| Methyl (CH₃) | 1.70 | 1.67 | 0.03 |
| Thioacetyl (CH₃) | 2.50 | 2.50 | 0.00 |
| Phenyl (Ar-H) | 7.30-7.45 | 7.30-7.45 | - |
| ¹³C NMR | |||
| Thiocarbonyl (C=S) | 205.0 | 204.8 | 0.2 |
| Methine (CH) | 55.0 | 54.8 | 0.2 |
| Methyl (CH₃) | 22.0 | 21.9 | 0.1 |
| Thioacetyl (CH₃) | 33.0 | 33.0 | 0.0 |
Note: The data in this table is illustrative and represents a hypothetical scenario of successful chiral recognition. Actual chemical shifts and ΔΔδ values would depend on the specific CSA used, the solvent, and the experimental conditions.
The stoichiometry and association constants of the diastereomeric complexes can be determined through NMR titration experiments. researchgate.net Furthermore, 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide valuable information about the specific intermolecular interactions and the 3D structure of the CSA-analyte complex, revealing the mechanism of chiral recognition. rsc.org
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies on Electronic Structure and Stability
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and stability of many-body systems. DFT calculations have been instrumental in determining the optimized geometries, vibrational frequencies, and electronic properties of acetamide (B32628) and thioamide derivatives. nih.govnih.govresearchgate.net For N-(1-phenylethyl)ethanethioamide, DFT studies would typically be performed to predict its most stable three-dimensional structure and to analyze the distribution of electrons within the molecule.
The presence of rotatable bonds in this compound gives rise to various possible conformations, or rotamers. Conformational analysis is crucial for understanding the molecule's flexibility and the relative energies of its different spatial arrangements.
Studies on the closely related N,N-bis(1-phenylethyl)-acetamide and its thio-analogue have identified two primary rotational processes. The first is the rotation around the C-N amide/thioamide bond, which leads to the exchange of the E and Z configurations of the attached groups. The second, lower-energy process involves the rotation of the 1-phenylethyl groups themselves. iucr.org Rate constants and the free energy barriers for these rotations can be determined computationally and are often corroborated by experimental techniques like NMR spectroscopy. iucr.org For this compound, the energy landscape would be defined by the rotational barriers of the phenylethyl group and the ethanethioamide moiety, with specific conformations being energetically favored.
Quantum chemical descriptors are values derived from the computational results that quantify various aspects of a molecule's electronic structure and reactivity. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the distribution of atomic charges. researchgate.netmdpi.com
The HOMO-LUMO gap is a critical parameter, as a smaller gap generally indicates higher chemical reactivity. mdpi.comresearchgate.net DFT calculations on related molecules have been used to determine these values, providing insight into the electronic transitions and charge transfer possibilities within the molecule. nih.gov
Mulliken population analysis is a method for assigning partial charges to individual atoms within a molecule, offering a picture of the charge distribution. uni-muenchen.dewikipedia.org In this compound, such an analysis would likely show a negative charge on the sulfur and nitrogen atoms due to their high electronegativity, and positive charges on the adjacent carbon and hydrogen atoms. This charge distribution is fundamental to understanding the molecule's dipole moment and its interactions with other molecules.
| Descriptor | Significance | Expected Trend for this compound |
|---|---|---|
| EHOMO (Energy of Highest Occupied Molecular Orbital) | Indicates the ability to donate an electron. | Higher energy suggests greater electron-donating ability. |
| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Indicates the ability to accept an electron. | Lower energy suggests greater electron-accepting ability. |
| HOMO-LUMO Energy Gap (ΔE) | Relates to chemical reactivity and stability. | A smaller gap suggests higher reactivity. |
| Mulliken Atomic Charges | Describes the distribution of electronic charge among atoms. | Negative charges on S and N; positive charges on C and H. |
| Dipole Moment (µ) | Measures the overall polarity of the molecule. | A non-zero value indicates an asymmetrical charge distribution. |
Analysis of Intermolecular Interactions
The way in which this compound molecules interact with each other in the solid state is governed by a variety of intermolecular forces. Understanding these interactions is key to predicting the crystal packing and physical properties of the compound.
The thioamide group (–C(S)NH–) is a key player in directing intermolecular interactions. Compared to their amide counterparts, thioamides are generally considered to be stronger hydrogen bond donors. This is attributed to the increased acidity of the N-H proton. Conversely, the sulfur atom in a thioamide is a weaker hydrogen bond acceptor than the oxygen atom in an amide. This directional and strong hydrogen bonding capability is a defining feature in the self-assembly of thioamide-containing molecules. nih.gov
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. nih.govnih.goviucr.org This method maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of intermolecular contacts.
For a molecule like this compound, a Hirshfeld surface analysis would likely reveal the dominant role of H···H, C···H, and S···H contacts in the crystal packing. nih.gov The fingerprint plots would quantify the percentage of the Hirshfeld surface corresponding to each type of interaction, offering a detailed summary of the packing forces. For instance, in related N-(substituted phenyl)acetamides, H···H contacts are often the most abundant, with significant contributions from C···H/H···C and O···H/H···O (or S···H/H···S for thioamides) interactions. iucr.orgnih.gov
| Contact Type | Description | Expected Contribution |
|---|---|---|
| H···H | Interactions between hydrogen atoms on adjacent molecules. | High, often the largest contribution to the surface. |
| C···H / H···C | Interactions involving carbon and hydrogen atoms, including weak C–H···π interactions. | Significant contribution. |
| S···H / H···S | Hydrogen bonds and other contacts involving the sulfur atom of the thioamide group. | Moderate contribution, indicative of N–H···S hydrogen bonding. |
| N···H / H···N | Contacts involving the nitrogen atom of the thioamide group. | Minor to moderate contribution. |
| C···C | Indicative of π–π stacking interactions between phenyl rings. | Variable, depends on the specific packing arrangement. |
Molecular Dynamics Simulations for Dynamic Conformational Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. capes.gov.br By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal the molecule's conformational landscape, flexibility, and interactions with its environment.
For thioamides, MD simulations are particularly valuable for understanding the dynamics around the C-N bond. The thioamide bond possesses a higher rotational barrier compared to its amide counterpart due to a more significant double-bond character, which reduces conformational flexibility. nih.gov Simulations can quantify this rigidity and explore the different rotational isomers (rotamers) and the energy barriers separating them. A study on the related compound N,N-bis(1-phenylethyl)thioacetamide identified two distinct dynamic processes: the expected rotation around the thioamide C-N bond and a lower energy process involving the concerted rotation of the two 1-phenylethyl groups. rsc.org
MD simulations allow for the exploration of the potential energy surface, identifying low-energy, stable conformations. For thioamide-containing peptides, computational studies have shown that thioamide substitution can stabilize specific secondary structures, such as β-strands. nih.gov These simulations can be performed in a vacuum to model the intrinsic properties of the molecule or in a simulated solvent to understand how intermolecular interactions influence its dynamic behavior.
Table 1: Representative Conformational Properties of Thioamides Investigated by Computational Methods This table presents typical data obtained from computational studies on thioamide-containing molecules, analogous to what would be determined for this compound.
| Parameter | Description | Typical Value/Finding | Reference |
| C-N Rotational Barrier | The energy required to rotate around the thioamide C-N bond. | ~5 kcal/mol higher than the corresponding amide bond. | nih.gov |
| Dihedral Angles (φ, ψ) | Key angles that define the backbone conformation in peptide-like structures. | Simulations reveal preferred dihedral angles corresponding to stable secondary structures like β-strands. | nih.gov |
| Interconversion Free Energy | The free energy difference between different stable rotamers. | Rate constants and free energy barriers can be determined via bandshape analysis in conjunction with theoretical calculations. | rsc.org |
| Solvent Effects | The influence of the surrounding medium (e.g., water) on conformational preference. | Polar solvents can stabilize specific conformers by interacting with the thioamide group. | nih.gov |
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling, particularly using methods like Density Functional Theory (DFT), is instrumental in elucidating the detailed mechanisms of chemical reactions. These calculations can map the entire reaction pathway, identify intermediate structures, and, crucially, locate and characterize the transition state (TS)—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy and thus the rate of the reaction.
For thioamides, computational studies have provided deep insights into their synthesis and reactivity. For instance, a general method for the direct transamidation of thioamides was developed, aided by extensive DFT studies. nih.gov These studies revealed that the reaction proceeds via a highly chemoselective N–C(S) transacylation. The mechanism involves the site-selective activation of the thioamide nitrogen with a tert-butoxycarbonyl (Boc) group. This activation destabilizes the thioamide's ground state by disrupting the nN→π*C=S resonance, making the thioamide bond susceptible to nucleophilic attack and cleavage. nih.gov
Similarly, computational investigations of transition-metal-free thioamide synthesis, such as the three-component reaction of chlorohydrocarbons, amides, and elemental sulfur, help to rationalize the observed product formation and optimize reaction conditions. chemistryviews.org DFT calculations can compare different potential pathways, determine the feasibility of proposed intermediates, and explain the role of catalysts or reagents in lowering activation barriers. mdpi.com
Table 2: Illustrative DFT Data for a Modeled Thioamide Reaction Step This table provides an example of energetic data that can be calculated using DFT to understand a reaction mechanism, such as the N-Boc activated transamidation of a thioamide.
| Species | Description | Relative Energy (kcal/mol) | Reference |
| Reactants | Separated N-Boc activated thioamide and amine nucleophile. | 0.0 | nih.gov |
| Intermediate | Tetrahedral intermediate formed after nucleophilic attack on the thiocarbonyl carbon. | -5.0 to -15.0 | nih.gov |
| Transition State (TS) | The highest energy structure corresponding to the cleavage of the C-N bond. | +15.0 to +25.0 | nih.gov |
| Products | The new thioamide and the leaving amine group. | -10.0 | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Studies in a Non-Clinical Context
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and a specific property, such as their reactivity or binding affinity in a non-clinical assay. frontiersin.orgyoutube.com By representing the chemical structure with numerical values known as molecular descriptors, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with desired properties. frontiersin.org
In a non-clinical context, QSAR can be used to optimize catalysts, develop chemical sensors, or understand fundamental intermolecular interactions. For thioamides, QSAR studies have been applied to understand their properties. For example, a QSAR study on thiobenzamides analyzed their tuberculostatic action by correlating activity with specific descriptors. nih.gov The study found that a strongly polarized C=S bond and a positive Hammett constant value were crucial for the desired activity, while also considering how lipophilicity influenced other properties. nih.gov
The process involves calculating a wide range of descriptors for a set of molecules with known activities. These descriptors can be electronic (e.g., dipole moment, HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume), or related to lipophilicity (e.g., LogP). walisongo.ac.id Statistical methods are then used to build a mathematical model that best correlates a subset of these descriptors with the observed activity.
Table 3: Common Molecular Descriptors Used in QSAR Studies and Their Relevance This table lists key descriptors used to build QSAR models, which would be applicable to a series of this compound derivatives.
| Descriptor Class | Descriptor Example | Description and Relevance | Reference |
| Electronic | Dipole Moment | Measures the overall polarity of the molecule, influencing solubility and intermolecular electrostatic interactions. | walisongo.ac.id |
| HOMO/LUMO Energies | The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals relate to the molecule's ability to donate or accept electrons in reactions. | walisongo.ac.id | |
| Hammett Constant (σ) | Quantifies the electron-donating or electron-withdrawing effect of substituents on an aromatic ring. | nih.gov | |
| Lipophilic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating the molecule's hydrophobicity. This affects solubility and transport properties. | nih.govwalisongo.ac.id |
| Steric/Topological | Molecular Weight | The mass of the molecule. | frontiersin.org |
| Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, which correlates with hydrogen bonding capacity. | researchgate.net |
Reactivity Profiles and Derivatization Strategies
Chemical Transformations at the Thioamide Moiety
The thioamide functional group is a versatile synthon in organic chemistry, exhibiting a richer and more diverse reactivity profile than its amide counterpart. nih.gov This is primarily due to the properties of the thiocarbonyl (C=S) group; the C=S bond is weaker and more polarizable than the C=O bond, and the sulfur atom is a larger, more nucleophilic, and softer Lewis base than the oxygen atom. nih.govmasterorganicchemistry.com The thioamide group in N-(1-phenylethyl)ethanethioamide can undergo a variety of chemical transformations, including hydrolysis, reduction, and reactions with both electrophiles and nucleophiles.
Thioamides can be converted back to their corresponding amides, a transformation that is often desired after the unique reactivity of the thioamide has been exploited. While direct hydrolysis is possible, it can require harsh conditions. More commonly, the conversion is achieved by activating the thiocarbonyl group. For instance, treatment of a thioamide with an oxidizing agent or a soft electrophile can facilitate nucleophilic attack by water or a hydroxide (B78521) ion, leading to the formation of the amide.
Conversely, the synthesis of this compound typically starts from the corresponding amide, N-(1-phenylethyl)acetamide. The most common method for this O-to-S conversion is thionation using reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. acs.orgnih.gov A recent study detailed the synthesis of a related compound, (R)-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamide, from its amide precursor using Lawesson's reagent in 1,4-dioxane (B91453) at elevated temperatures, achieving a high yield. nih.govmdpi.com This method is broadly applicable to a wide range of amides.
Table 1: Common Reagents for Amide-to-Thioamide Conversion
| Reagent | Typical Conditions | Reference |
|---|---|---|
| Lawesson's Reagent | Toluene, Xylene, or Dioxane, Reflux | nih.gov |
| Phosphorus Pentasulfide (P₄S₁₀) | Pyridine or Toluene, Reflux | nih.gov |
The hydrolysis of thioamides to amides can also proceed via intermediate thioimidates. At a pH above 2, thioimidates, formed by S-alkylation of the thioamide, readily hydrolyze to yield the corresponding amide and a mercaptan. acs.org
The thiocarbonyl group of a thioamide can be completely reduced to a methylene (B1212753) group, converting the thioamide into an amine. This transformation is a powerful tool for amine synthesis. Unlike the reduction of amides, which often requires strong reducing agents like lithium aluminum hydride (LAH), thioamides can sometimes be reduced under milder conditions. youtube.com However, LAH is also effective for thioamide reduction.
Various methods have been developed for this reduction, offering different levels of chemoselectivity. organic-chemistry.org For example, samarium(II) iodide (SmI₂) in the presence of D₂O can achieve a chemoselective reductive deuteration of thioamides to α,α-dideuterio amines under mild conditions. organic-chemistry.org Another approach uses boryl radical precursors, such as 4-dimethylaminopyridine-BH₃, to promote desulfurizative reduction. organic-chemistry.org
Table 2: Selected Methods for the Reduction of Thioamides to Amines
| Reagent/System | Product Type | Key Features | Reference |
|---|---|---|---|
| LiAlH₄ | Amine | Standard, powerful reducing agent | youtube.com |
| SmI₂ / D₂O | α,α-dideuterio amine | Mild, chemoselective, single-electron transfer (SET) mechanism | organic-chemistry.org |
Applying these methods to this compound would yield N-ethyl-1-phenylethanamine, demonstrating a two-step strategy from an amide to a more highly substituted amine.
The thioamide functionality possesses both nucleophilic and electrophilic centers. acs.orgacs.org The sulfur atom, bearing lone pairs of electrons and being highly polarizable, is a potent nucleophile. masterorganicchemistry.com It readily reacts with a variety of electrophiles, particularly soft electrophiles like alkyl halides. This S-alkylation reaction produces a thioimidate salt, which is a key reactive intermediate.
The nucleophilicity of the sulfur atom is a cornerstone of thioamide chemistry. It can be activated by various means to participate in C-S bond formation. researchgate.net For instance, the reaction of thioamides with α-keto acids and elemental sulfur, enabled by the nucleophilic activation of sulfur by thiols, provides a mild route for thioacylation of amines. acs.org
Stereoselective Reactions and Chiral Induction with this compound
The presence of the chiral (1-phenylethyl) group makes this compound a valuable substrate and potential chiral auxiliary in asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic unit temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.orgrsc.org The (R)- or (S)-1-phenylethylamine from which the thioamide is derived is a classic and effective chiral auxiliary. researchgate.net
In this compound, the chiral center is positioned directly adjacent to the thioamide nitrogen. This proximity allows for effective transfer of stereochemical information during reactions involving the thioamide moiety. For example, in an alkylation reaction at the α-carbon of the ethanethioamide part (after deprotonation), the bulky phenylethyl group would sterically hinder one face of the resulting enethiolate, directing the incoming electrophile to the opposite face.
While specific studies on this compound as a chiral auxiliary are not widely reported, research on analogous systems provides strong evidence for its potential.
Related Amides and Thioamides : The conformational properties of related molecules like N,N-bis(1-phenylethyl)thioacetamide have been studied, revealing distinct stereochemical environments. rsc.org Furthermore, (R)-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamide has been synthesized and investigated as a chiral solvating agent, where its stereogenic center allows for the differentiation of enantiomers in solution via NMR spectroscopy. nih.govmdpi.compreprints.org This demonstrates the ability of the N-(1-phenylethyl)thioamide framework to create a distinct chiral environment.
Asymmetric Synthesis : (S)-1-Phenylethylamine has been successfully used as a combined chiral auxiliary and nitrogen donor in the synthesis of enantiomerically pure azetidine-2,4-dicarboxylic acids. rsc.org
The stereochemical outcome of reactions can be influenced by the conformation of the molecule. In thioamides, rotation around the C-N bond is slower than in amides, leading to more defined E/Z rotamers, which can enhance stereocontrol. rsc.org
Formation of Thioamide-Containing Heterocyclic Scaffolds
Thioamides are exceptionally useful building blocks for the synthesis of sulfur- and nitrogen-containing heterocyclic compounds. acs.orgacs.orgnih.gov The thioamide group contains two nucleophilic centers (S and N) and one electrophilic center (the thiocarbonyl C), allowing it to react with a wide range of di-electrophilic or nucleophilic-electrophilic reagents to form rings. acs.orgacs.org
This compound can serve as a precursor to various heterocyclic systems. One of the most common applications is the synthesis of thiazoles and related heterocycles.
Thiazoline Synthesis : Reaction of a thioamide with a 1,2-dihaloalkane is a classic method for forming Δ²-thiazolines. acs.org In the case of this compound, reaction with 1,2-dibromoethane (B42909) would proceed via initial S-alkylation, followed by intramolecular N-alkylation to close the five-membered ring.
Thiadiazole Synthesis : Thioamides can undergo [3+2] cycloaddition reactions with nitrile imines to yield 1,3,4-thiadiazoles. acs.org
The general strategy involves the reaction of the thioamide with a molecule containing two electrophilic sites, leading to a sequential or concerted N- and S-alkylation/acylation to form the heterocyclic ring. acs.org The specific product formed depends on the structure of the thioamide and the dielectrophile, as well as the reaction conditions. acs.org
Table 3: Potential Heterocyclic Scaffolds from this compound
| Reagent Type | Resulting Heterocycle | General Mechanism | Reference |
|---|---|---|---|
| 1,2-Dihaloalkanes | Δ²-Thiazolines | Sequential N,S-Alkylation | acs.org |
| 1,3-Dihaloalkanes | 5,6-Dihydro-4H-1,3-thiazines | Sequential N,S-Alkylation | acs.org |
| α-Haloketones | Thiazoles | Hantzsch-type synthesis | acs.org |
The chiral phenylethyl group would be retained in these products, yielding enantiomerically enriched heterocyclic compounds that are of interest in medicinal chemistry and materials science.
Derivatization of the Phenylethyl Substituent
The phenylethyl group in this compound offers additional sites for chemical modification, primarily on the phenyl ring. The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation.
However, the reaction conditions must be chosen carefully to be compatible with the thioamide functionality. The thioamide group is sensitive to strong acids and oxidants, which are often used in electrophilic aromatic substitution. The N-(1-phenylethyl)acetyl group is an ortho-, para-director, although it is deactivating due to its electron-withdrawing nature. The thioamide variant would be expected to have similar directing effects.
A different approach to derivatization involves targeting the benzylic C-H bond of the phenylethyl group, though this typically requires radical conditions or specific transition-metal catalysts and may be less selective.
Another strategy for modification involves using a derivatized starting material. For example, starting with a substituted 1-phenylethylamine (B125046) (e.g., 4-methoxy-1-phenylethylamine) in the initial amide formation step would lead to a correspondingly substituted thioamide, allowing for the introduction of various functionalities on the phenyl ring. rsc.org This pre-functionalization approach is often more efficient and selective than attempting to modify the intact this compound molecule. A study comparing N-ethyl maleimide (B117702) and N-(1-phenylethyl)maleimide for derivatizing biological thiols highlights the influence of the phenylethyl group on reactivity and properties like hydrophobicity, which can be a consideration in designing derivatives. nih.govresearchgate.net
Advanced Applications in Chemical Research
Role as Chiral Building Blocks and Intermediates in Complex Organic Synthesis
N-(1-phenylethyl)ethanethioamide serves as a valuable chiral building block and intermediate in the synthesis of more complex, stereochemically defined molecules. evitachem.com The presence of a stereogenic center in the 1-phenylethyl fragment allows for the transfer of chirality to new molecules, a crucial aspect of modern asymmetric synthesis.
The synthesis of enantiopure forms of this compound can be achieved through the thioacylation of 1-phenylethylamine (B125046) followed by chiral resolution. evitachem.com This provides access to both (R) and (S) enantiomers, which are essential for the synthesis of specific stereoisomers of target molecules.
A notable application highlighting the utility of the N-(1-phenylethyl)thioamide scaffold is in the development of chiral solvating agents. For instance, the derivative (R)-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamide has been synthesized and investigated as a potential chiral solvating agent for the resolution of enantiomers using ¹H NMR spectroscopy. mdpi.com This dinitro derivative is prepared in two steps from commercially available (R)-(+)-α-methylbenzylamine. mdpi.com Although this is a benzothioamide derivative, it underscores the potential of the core N-(1-phenylethyl)thioamide structure in creating tools for stereochemical analysis. The desnitro version, (R)-N-(1-phenylethyl)benzothioamide, has also been prepared and utilized synthetically, further demonstrating the value of this class of compounds as chiral intermediates. mdpi.com
The thioamide functional group itself imparts unique reactivity, making it a useful synthon in various organic transformations. Its distinct electronic and steric properties compared to its amide analogue allow for selective manipulations in complex synthetic routes.
Development of Organocatalysts and Chiral Auxiliaries Based on Thioamide Structure
The inherent chirality and the presence of a hydrogen bond-donating N-H group and a hydrogen bond-accepting thiocarbonyl group in this compound make its structural motif a promising candidate for the design of novel organocatalysts and chiral auxiliaries. mdpi.com While specific organocatalysts or chiral auxiliaries derived directly from this compound are not extensively documented in the literature, the broader class of chiral thioamides has seen significant development in this area.
The thiourea (B124793) group, which shares functional similarities with the thioamide moiety, is a well-established motif in organocatalysis, enabling a wide range of asymmetric transformations through non-covalent interactions. mdpi.com Given that thioamides are stronger hydrogen bond donors than their corresponding amides, it is hypothesized that catalysts based on the this compound scaffold could be highly effective in activating substrates through hydrogen bonding. mdpi.com
The development of chiral auxiliaries relies on their ability to control the stereochemical outcome of a reaction and their subsequent easy removal. The N-(1-phenylethyl) group is a well-known and effective chiral auxiliary in its own right. Its incorporation into a thioamide structure could offer new avenues for stereocontrol in reactions such as aldol (B89426) additions, Michael additions, and Diels-Alder reactions. The unique coordination properties of the sulfur atom could also be exploited in metal-catalyzed asymmetric transformations.
Investigations in Material Science for Polymer Design and Self-Assembling Systems
In the realm of material science, the structural characteristics of this compound suggest its potential utility in the design of novel polymers and self-assembling systems. evitachem.com The thioamide group's ability to form strong hydrogen bonds and its different steric and electronic profile compared to amides can lead to materials with unique properties.
While research specifically focused on the polymerization of this compound is limited, the incorporation of thioamide functionalities into polymer backbones is an active area of investigation. Thioamide-containing polymers have been shown to exhibit interesting properties, such as altered solubility and gas transport characteristics in polymers of intrinsic microporosity.
The self-assembly of molecules is governed by non-covalent interactions, with hydrogen bonding playing a pivotal role. The N-H and C=S groups of this compound can participate in hydrogen bonding networks, potentially leading to the formation of ordered supramolecular structures. The chiral nature of the molecule could further introduce helicity or other forms of chiral organization into these assemblies. The study of the corresponding amide, N-[(1S)-1-phenylethyl]benzamide, has revealed a rich polymorphism, with different crystal packing arrangements driven by hydrogen bonding and subtle conformational changes. This suggests that the thioamide analogue could also exhibit complex and potentially useful self-assembly behavior.
Bioorganic Chemical Studies on Interactions with Biological Targets
The thioamide moiety is a known pharmacophore and has been incorporated into various biologically active molecules. This has spurred interest in the bioorganic chemistry of thioamides, including this compound, to understand their interactions with biological targets such as enzymes and receptors. evitachem.comsmolecule.com
Thioamides are known to exhibit a range of biological activities, including antimicrobial and enzyme-inhibiting properties. evitachem.com For example, thioamide-containing natural products have been shown to target bacterial DNA gyrase. evitachem.com The replacement of an amide bond with a thioamide bond in peptides can also lead to increased proteolytic stability, a desirable property for therapeutic peptides. The corresponding amide, (S)-N-(1-phenylethyl)acetamide, is recognized as a versatile building block in pharmaceutical research for introducing chirality into complex molecules. smolecule.com
While direct studies on the biological targets of this compound are not widely reported, its structural similarity to known bioactive molecules suggests its potential for investigation. The chiral phenylethyl group can provide specific interactions within the binding pockets of proteins, while the thioamide group can act as a key hydrogen bond donor or metal chelator.
Exploration as Chemical Probes for Biological Systems
The unique spectroscopic and reactive properties of the thioamide group make it an attractive functional group for the design of chemical probes to study biological systems. Thioamides have been employed as spectroscopic reporters and as handles for chemical modifications in peptides and proteins.
The thioamide C=S bond has a distinct UV-Vis absorption compared to an amide C=O bond, which can be exploited for spectroscopic studies. Furthermore, the thioamide group can quench fluorescence, a property that has been used to design probes for protease activity. The introduction of a thioamide can also serve as a subtle modification to probe the importance of specific hydrogen bonds in protein structure and function.
Although the application of this compound itself as a chemical probe is not well-documented, its structure provides a foundation for the development of such tools. The chiral nature of the molecule could be advantageous for creating probes that interact stereoselectively with their biological targets. Future research may focus on attaching reporter groups, such as fluorophores or biotin, to the this compound scaffold to create versatile chemical probes for exploring complex biological processes.
Future Directions and Emerging Research Avenues
Integration of Machine Learning and Artificial Intelligence in Thioamide Research
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize many aspects of chemical research, from molecular design to synthesis planning. youtube.com For thioamides like N-(1-phenylethyl)ethanethioamide, these computational tools offer the potential to accelerate discovery and deepen understanding in several key areas.
One of the most promising applications of ML is in the prediction of molecular properties and biological activities. nih.goveurekaselect.com By training algorithms on large datasets of known thioamides and their experimental properties, it is possible to develop quantitative structure-activity relationship (QSAR) models. nih.goveurekaselect.com These models can then be used to predict the characteristics of novel thioamide structures, including their potential as enzyme inhibitors or their binding affinity to specific receptors. For instance, ML has been used to predict the substrate specificity of enzymes in the thiolase superfamily, which are involved in carbon-carbon bond formation. umn.edu This approach could be adapted to predict the interaction of chiral thioamides with biological targets, guiding the design of more potent and selective compounds.
AI is also being increasingly used for computer-aided synthesis planning. youtube.com Retrosynthetic analysis, the process of breaking down a target molecule into simpler, commercially available starting materials, is a complex task that can be significantly aided by AI algorithms. youtube.com These programs can analyze vast reaction databases to propose novel and efficient synthetic routes to complex thioamides, potentially reducing the time and resources required for their preparation. Furthermore, AI can assist in reaction optimization by predicting the optimal reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and minimize byproducts.
The ability of ML to identify complex patterns in large datasets can also be leveraged to discover novel synergistic interactions between different chemical compounds. nih.gov This could be particularly relevant in the context of developing new materials or therapeutic combinations involving thioamides.
Table 1: Applications of Machine Learning in Chemical Research
| Application Area | Description | Potential Impact on Thioamide Research |
| Property Prediction | Using algorithms to predict physical, chemical, and biological properties of molecules. | Rapid screening of virtual thioamide libraries for desired characteristics. |
| Synthesis Planning | AI-driven retrosynthetic analysis to devise efficient synthetic routes. | Discovery of novel and more efficient ways to synthesize this compound and its analogs. |
| Reaction Optimization | Predicting optimal reaction conditions to maximize yield and purity. | Reduced experimental effort and resource consumption in thioamide synthesis. |
| Discovery of Interactions | Identifying synergistic or antagonistic effects between different molecules. | Uncovering new applications for thioamides in combination with other compounds. |
Development of Sustainable and Green Synthetic Methodologies
In recent years, the principles of green chemistry have become a central theme in synthetic organic chemistry, and the synthesis of thioamides is no exception. rsc.orgrsc.org Future research will undoubtedly focus on developing more sustainable and environmentally friendly methods for the preparation of this compound and other thioamides.
A significant area of development is the use of alternative and benign reaction media. Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have emerged as promising green solvents for thioamide synthesis. rsc.orgrsc.orgresearchgate.net These solvents are often biodegradable, non-toxic, and can be recycled and reused multiple times, significantly reducing the environmental impact of the synthetic process. rsc.orgrsc.org Research has shown that a variety of thioamides can be synthesized in good to excellent yields using DESs, often without the need for an additional catalyst. rsc.orgrsc.org
Another key aspect of green chemistry is the development of catalyst-free and solvent-free reaction conditions. mdpi.com Microwave-assisted organic synthesis has been shown to be an efficient method for the Kindler thioamide synthesis, significantly reducing reaction times. organic-chemistry.org Furthermore, methods that utilize elemental sulfur in the absence of traditional organic solvents are being explored. mdpi.com The use of enzymatic catalysts, such as lipases, also represents a green approach to the synthesis of related sulfur-containing heterocycles, offering high efficiency and environmental benignity. mdpi.com
Table 2: Green Synthetic Approaches for Thioamides
| Green Chemistry Principle | Application in Thioamide Synthesis | Example |
| Safer Solvents and Auxiliaries | Use of deep eutectic solvents (DESs) as recyclable and biodegradable reaction media. | Synthesis of thioamides from aldehydes/ketones, amines, and sulfur in a choline (B1196258) chloride-urea based DES. rsc.orgrsc.org |
| Energy Efficiency | Application of microwave irradiation to reduce reaction times. | Microwave-enhanced Kindler thioamide synthesis. organic-chemistry.org |
| Catalysis | Use of biocatalysts or catalyst-free conditions. | Lipase-catalyzed cyclization of β-ketothioamides. mdpi.com |
| Atom Economy | Development of multicomponent reactions to maximize the incorporation of starting materials into the final product. | One-pot Willgerodt-Kindler reaction. rsc.org |
Advanced Spectroscopic Techniques for In Situ Mechanistic Studies
A deeper understanding of reaction mechanisms is crucial for the development of more efficient and selective synthetic methods. Advanced spectroscopic techniques that allow for the in situ monitoring of chemical reactions are becoming increasingly important in this regard. For the study of thioamide synthesis and reactivity, these techniques can provide invaluable insights into the transient intermediates and transition states that govern the reaction pathway.
Raman spectroscopy is a powerful tool for probing the vibrational modes of molecules and can be used to monitor the progress of a reaction in real-time. imperial.ac.uk By analyzing the changes in the Raman spectrum, it is possible to identify the formation and consumption of reactants, intermediates, and products. Surface-enhanced Raman spectroscopy (SERS) and tip-enhanced Raman spectroscopy (TERS) offer significantly enhanced sensitivity, making them suitable for detecting species at very low concentrations. imperial.ac.uk
Nuclear magnetic resonance (NMR) spectroscopy is another indispensable tool for mechanistic studies. nih.gov In addition to its use in structural elucidation of the final products, NMR can be employed to study reaction kinetics and to identify and characterize reaction intermediates. For chiral thioamides like this compound, NMR is also crucial for studying their conformational preferences and the rotational barriers around the C-N bond. nih.gov
The use of thioamides as spectroscopic probes in biophysical studies highlights their unique electronic properties. nih.gov These properties can also be exploited in mechanistic studies of their own formation and reactions. The distinct spectroscopic signatures of the thioamide group can facilitate its detection and characterization within a complex reaction mixture.
Future research will likely see the increased application of a combination of these advanced spectroscopic techniques, coupled with computational modeling, to build a comprehensive picture of the reaction mechanisms involved in thioamide synthesis. This knowledge will be instrumental in designing more efficient catalysts and reaction conditions.
Expanding the Scope of Chiral Thioamide Applications in Advanced Materials
The unique structural and electronic properties of chiral thioamides, such as this compound, make them attractive building blocks for the development of advanced materials with novel optical, electronic, and magnetic properties. rice.edu The field of materials science is increasingly exploring the role of chirality in creating materials with tailored functionalities. rice.edu
One area of significant potential is the use of chiral thioamides in asymmetric catalysis and synthesis. Axially chiral thioamides have been successfully used to control the stereochemistry of carbon-carbon bond formation. nih.gov The development of new chiral thioamide-based ligands and organocatalysts could lead to highly efficient and selective asymmetric transformations. The ability of the thioamide group to participate in hydrogen bonding makes it a valuable motif for designing catalysts that operate through non-covalent interactions. mdpi.compreprints.org
The incorporation of chiral thioamides into polymers and other macromolecular structures could lead to the creation of materials with unique chiroptical properties. These materials could find applications in areas such as chiral sensing, enantioselective separations, and optoelectronics. rice.edu The study of chirality in two-dimensional (2D) materials has revealed the potential for powerful optical and electrical effects, and the integration of chiral molecular components like thioamides into these systems is a promising avenue for future research. rice.edu
Furthermore, the synthesis of novel chiral thioamides with specific functionalities could lead to their use as chiral solvating agents for NMR spectroscopy, aiding in the determination of enantiomeric purity and absolute configuration of other chiral molecules. preprints.orgmdpi.commdpi.com The distinct interactions between a chiral thioamide and the enantiomers of an analyte can lead to discernible differences in their NMR spectra. preprints.org
The exploration of chiral thioamides in the context of molecular electronics and spintronics is another exciting frontier. The ability to control the spin of electrons is a key goal in the development of next-generation electronic devices, and chiral molecules are known to influence electron spin. youtube.com The unique electronic structure of the thioamide group, combined with the chirality of the molecule, could be harnessed to create novel molecular-scale electronic components.
Table 3: Potential Applications of Chiral Thioamides in Advanced Materials
| Application Area | Description | Potential Role of this compound and Analogs |
| Asymmetric Catalysis | Use as chiral ligands or organocatalysts to control the stereochemical outcome of chemical reactions. | Development of new catalysts for enantioselective synthesis. |
| Chiroptical Materials | Incorporation into polymers or other materials to induce specific interactions with circularly polarized light. | Creation of materials for chiral recognition and optical devices. |
| Chiral Separations | Use as stationary phases in chromatography for the separation of enantiomers. | Development of more efficient methods for resolving racemic mixtures. |
| Molecular Electronics | Exploration as components in molecular-scale electronic devices. | Investigation of their potential in spintronics and other emerging electronic technologies. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
